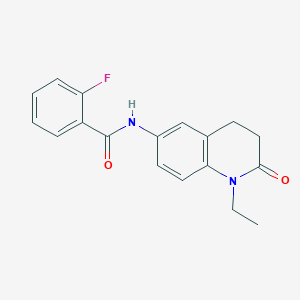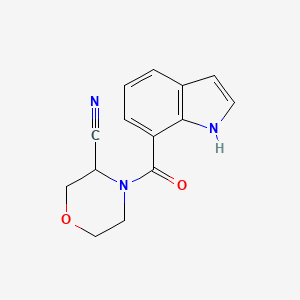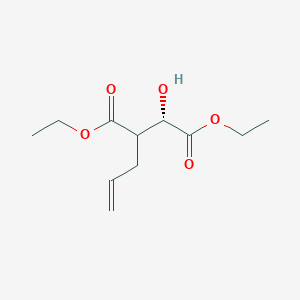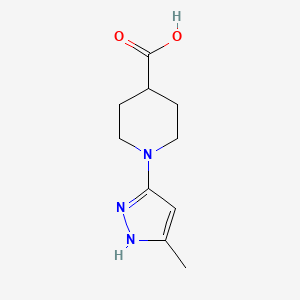
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, makes this compound a versatile scaffold for drug development and other scientific research.
作用机制
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often by binding to an active site and modulating the target’s activity .
Biochemical Pathways
Pyrazole derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound is stable under normal temperature and pressure . Its solubility in water is low, but it can dissolve in some polar organic solvents such as chloroform, dichloromethane, and alcohol .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often related to their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by temperature and pressure . Additionally, its solubility in different solvents can influence its bioavailability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable piperidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The choice of reagents and catalysts in industrial production is often optimized to ensure safety, efficiency, and environmental sustainability .
化学反应分析
Types of Reactions
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the compound with others, using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学研究应用
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the biological activity of the pyrazole ring.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
相似化合物的比较
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring but lacks the piperidine moiety.
1-(3-methyl-1H-pyrazol-5-yl)ethanone: Contains a similar pyrazole ring but with a different substituent at the 1-position.
4-(3-methyl-1H-pyrazol-5-yl)benzoic acid: Features a pyrazole ring attached to a benzene ring instead of a piperidine ring.
Uniqueness
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile applications in various fields and enhances the compound’s potential as a scaffold for drug development and other scientific research .
属性
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(12-11-7)13-4-2-8(3-5-13)10(14)15/h6,8H,2-5H2,1H3,(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBSTKOWGCHKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
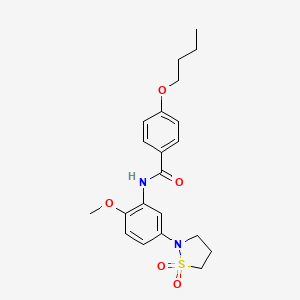
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2773736.png)
![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)
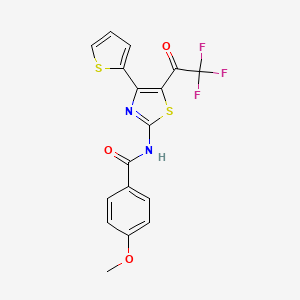
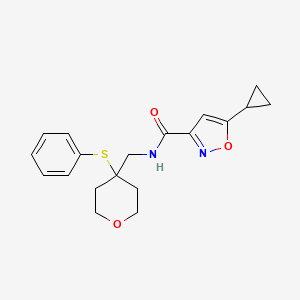
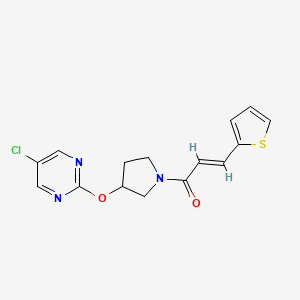
![N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2773744.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)

![5-Ethyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2773749.png)
